molecular formula C14H17N5 B7765334 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine

Cat. No.: B7765334
M. Wt: 255.32 g/mol
InChI Key: YQLFGAGCBRIDNT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize any potential side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Halogenated or alkylated derivatives depending on the substituent used.

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s guanidine group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, which can result in inhibition or activation of biological pathways. Detailed studies have shown that this compound can inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine
  • 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine
  • 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)guanidine

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine stands out due to its specific substitution pattern on the pyrimidine and phenyl rings, which imparts unique chemical and biological properties. The presence of the 3-methyl group on the phenyl ring, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLFGAGCBRIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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